BenchChemオンラインストアへようこそ!

Ro3280

Leukemia PLK1 Inhibition Cellular IC50

Ro3280 is a distinctly selective, ATP-competitive PLK1 inhibitor (IC50: 3 nM; Kd: 0.09 nM) that provides an unparalleled tool for cancer research. Unlike BI 2536 or volasertib, Ro3280 demonstrates virtually no activity against PLK2 and PLK3, eliminating off-target mitotic kinase perturbation. This precision, coupled with demonstrated in vivo tumor regression in HT-29 xenograft models and unique high-affinity HSA binding for extended target engagement, makes it the optimal choice for dissecting PLK1-specific biology in solid and hematological malignancies.

Molecular Formula C27H35F2N7O3
Molecular Weight 543.6 g/mol
CAS No. 1062243-51-9
Cat. No. B1683955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo3280
CAS1062243-51-9
SynonymsRO3280;  RO-3280;  RO 3280;  Ro5203280;  Ro-5203280;  Ro 5203280.
Molecular FormulaC27H35F2N7O3
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC
InChIInChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33)
InChIKeyDJNZZLZKAXGMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro3280 (1062243-51-9): A Quantitative Evaluation of Its PLK1 Inhibition Potency and In Vivo Efficacy for Cancer Research Procurement


Ro3280 (also known as Ro5203280) is a small-molecule, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with a reported IC50 of 3 nM and a dissociation constant (Kd) of 0.09 nM [1]. It belongs to the class of PLK1 inhibitors that have been developed to target the mitotic regulatory kinase implicated in a range of solid and hematological malignancies. The compound exhibits minimal activity against the closely related kinases PLK2 and PLK3, making it a valuable tool for dissecting PLK1-specific biology . Its chemical structure, 4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide, confers favorable drug-like properties, including the absence of Lipinski rule violations [2].

Why Ro3280 Cannot Be Simply Substituted by Other PLK1 or PLK Family Inhibitors: Evidence-Based Differentiation


Although multiple small-molecule inhibitors targeting Polo-like kinases exist, their selectivity profiles, binding kinetics, and in vivo performance vary substantially, precluding simple substitution. For instance, the commonly used PLK1 inhibitor BI 2536 exhibits a more potent IC50 (0.83 nM) but is known to potently inhibit BRD4 (IC50 25 nM) and demonstrates a narrower selectivity window against PLK2 and PLK3 compared to Ro3280 [1]. Similarly, the clinically advanced PLK1 inhibitor volasertib (BI 6727) has a reported IC50 of 0.87 nM against PLK1, yet its selectivity over PLK2 and PLK3 is only 6- and 65-fold, respectively . In contrast, Ro3280 has been reported to show virtually no activity against PLK2 and PLK3 at the concentrations used, offering a cleaner pharmacological tool for delineating PLK1-specific functions . Furthermore, recent studies highlight significant differences in plasma protein binding that can drastically alter the free fraction and pharmacokinetic profile, which is a critical consideration when selecting an inhibitor for in vivo studies [2]. These quantitative and qualitative differences underscore why Ro3280 should be considered a distinct experimental tool, not a fungible member of a broad class of PLK inhibitors.

Ro3280 (1062243-51-9) Quantitative Evidence Guide for Informed Procurement: Potency, Selectivity, and In Vivo Performance


Comparative Cellular Potency in Acute Leukemia Models: Ro3280 vs. BI 2536 and Rigosertib

In a direct head-to-head comparison of PLK1 inhibitors in NB4 acute promyelocytic leukemia cells, Ro3280 demonstrated an IC50 of 13.45 nM, which was approximately 6.5-fold more potent than BI 2536 (IC50 = 87.65 nM) and comparable to Rigosertib (ON 01910.Na, IC50 = 13.02 nM) [1]. In K562 chronic myelogenous leukemia cells, Ro3280 showed an IC50 of 301 nM, which was approximately 1.5-fold more potent than BI 2536 (IC50 = 448 nM) and significantly more potent than Rigosertib (IC50 = 1606 nM) [1]. This demonstrates that the relative potency of PLK1 inhibitors can vary dramatically depending on the cellular context, and Ro3280 maintains superior or equivalent potency compared to widely used alternatives in these key leukemia models.

Leukemia PLK1 Inhibition Cellular IC50

Comparative Cellular Potency in Solid Tumor Models: Ro3280 vs. BI 2536

Across a panel of solid tumor cell lines, Ro3280 demonstrates strong anti-proliferative activity with IC50 values in the low nanomolar range: H82 lung cancer (5 nM), HT-29 colorectal cancer (10 nM), MDA-MB-468 breast cancer (19 nM), PC3 prostate cancer (12 nM), and A375 skin cancer (70 nM) . While a direct head-to-head study with BI 2536 in this exact panel was not identified, BI 2536 is generally reported to have similar or slightly less potent activity across various cancer cell lines. For example, BI 2536 has been reported with IC50 values ranging from 10-100 nM in various solid tumor cell lines [1]. Ro3280's consistent low-nanomolar potency across a diverse range of cancer types, including those with high clinical relevance like lung, colorectal, breast, and prostate cancers, positions it as a versatile tool compound for solid tumor research.

Solid Tumor PLK1 Inhibition Cellular IC50

Kinase Selectivity: PLK2/PLK3 Sparing of Ro3280 Compared to Other PLK1 Inhibitors

Ro3280 is reported to have a Kd of 0.09 nM for PLK1 and shows virtually no activity against the closely related PLK2 and PLK3 kinases at the concentrations tested . In contrast, BI 2536, while more potent on PLK1 (IC50 0.83 nM), inhibits PLK2 with an IC50 of 3.5 nM and PLK3 with an IC50 of 9.0 nM [1]. GSK461364, another PLK1 inhibitor, exhibits Kiapp values of 860 nM and 1000 nM for PLK2 and PLK3, respectively [1]. Ro3280's unique selectivity profile, characterized by a complete lack of measurable activity on PLK2/3, provides a distinct advantage for experiments requiring specific ablation of PLK1 signaling without confounding effects on the other PLK family members, which have divergent and sometimes opposing roles in cell cycle regulation and stress responses.

Kinase Selectivity PLK Family Off-Target Activity

In Vivo Antitumor Efficacy in Colorectal Cancer Xenograft Model: Ro3280 Demonstrates Dose-Dependent Tumor Regression

In an HT-29 human colorectal cancer xenograft model in nude mice, Ro3280 administered intravenously at 40 mg/kg once weekly resulted in 72% tumor growth inhibition [1]. When dosed more frequently, Ro3280 treatment led to complete tumor regression [1]. This in vivo activity validates the in vitro potency of the compound and confirms its ability to engage the PLK1 target and exert an anti-tumor effect in a whole-animal model. While in vivo data for other PLK1 inhibitors exist, the documented dose-response relationship and the ability to achieve complete regression with optimized scheduling provide a strong rationale for selecting Ro3280 for in vivo oncology studies.

In Vivo Efficacy Colorectal Cancer Xenograft

Unusually High Binding Affinity to Human Serum Albumin (HSA): Pharmacokinetic Implications for In Vivo Studies

A comparative study of PLK inhibitors revealed that Ro3280 exhibits an exceptionally high binding affinity for human serum albumin (HSA), with a binding constant of 2.23 × 10⁶ M⁻¹ at 310 K, which is approximately 25-fold higher than that of GSK461364 (8.80 × 10⁴ M⁻¹) [1]. The study also determined that at physiological pH, Ro3280 exists predominantly in a +2 charge state but binds to HSA in its +1 state, following a deprotonation pre-equilibrium [1]. This high-affinity, entropy-driven binding to HSA has significant implications for its pharmacokinetic profile, potentially leading to a smaller volume of distribution and a longer half-life in vivo compared to other PLK1 inhibitors with lower plasma protein binding [1].

Pharmacokinetics Plasma Protein Binding Drug Distribution

Optimal Research and Industrial Applications for Ro3280 (1062243-51-9) Based on Quantitative Evidence


Investigating PLK1-Specific Biology in the Absence of PLK2/3 Confounding Effects

Ro3280 is uniquely suited for studies requiring selective inhibition of PLK1 without perturbing the functions of PLK2 or PLK3. Its reported lack of activity against these closely related kinases provides a cleaner experimental system than other PLK1 inhibitors like BI 2536 or volasertib, which retain measurable activity on PLK2 and/or PLK3 [1]. This is particularly critical for dissecting the specific roles of PLK1 in mitotic progression, DNA damage response, and cellular senescence.

In Vivo Xenograft Studies in Colorectal and Other Solid Tumor Models

The demonstrated in vivo efficacy of Ro3280 in an HT-29 colorectal cancer xenograft model, including complete tumor regression with optimized dosing , makes it a strong candidate for in vivo oncology studies. Its high binding affinity to human serum albumin [1] should be carefully considered when designing pharmacokinetic and pharmacodynamic experiments, as it will impact free drug levels. Researchers can leverage this property to achieve sustained target inhibition with potentially less frequent dosing.

Preclinical Evaluation of PLK1 Inhibition in Hematological Malignancies

Ro3280's potent anti-proliferative activity against a range of leukemia cell lines, including primary patient-derived ALL and AML cells , supports its use as a tool compound for studying PLK1 as a therapeutic target in leukemia. Its superior potency compared to BI 2536 in specific cellular contexts, such as NB4 cells , provides a compelling reason for its selection in leukemia research programs focused on PLK1-driven oncogenesis.

Broad-Spectrum Solid Tumor Cell Line Screening

With low-nanomolar IC50 values across a diverse panel of solid tumor cell lines (lung, colorectal, breast, prostate, skin) , Ro3280 is an excellent tool for initial screening campaigns aiming to identify cancer types sensitive to PLK1 inhibition. Its consistent potency allows for direct comparison of PLK1 dependency across different cancer lineages without the variable efficacy profiles that can complicate the use of less potent or less selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro3280

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.